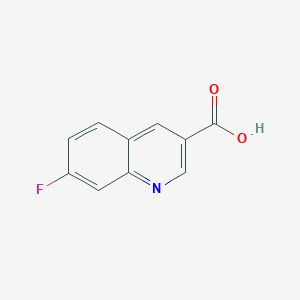

7-Fluoroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJCGANFXZBADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589173 | |

| Record name | 7-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734524-15-3 | |

| Record name | 7-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 7-Fluoroquinoline-3-carboxylic acid from 3-chloro-4-fluoroaniline

An In-depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 3-Chloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The specified starting material, 3-chloro-4-fluoroaniline, is a critical building block for numerous potent antibacterial drugs.[1][2][3] The primary synthetic route detailed herein is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline ring systems.[1][4][5][6]

It is important to note that the Gould-Jacobs reaction with 3-chloro-4-fluoroaniline as the starting material yields a quinolone with a chlorine atom at the 7-position and a fluorine atom at the 6-position. This guide will focus on the synthesis of this specific isomer, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as it is the direct and well-documented outcome of the described reaction pathway.

Core Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of the quinolone core from 3-chloro-4-fluoroaniline is a multi-step process that begins with a condensation reaction, followed by a thermal cyclization and subsequent hydrolysis.[1][5]

The overall reaction scheme can be summarized as follows:

-

Condensation: 3-Chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate.[1]

-

Thermal Cyclization: The intermediate undergoes thermal cyclization in a high-boiling point solvent to form the quinolone ring system, yielding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the final product, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate

This initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).[1]

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to approximately 145°C.[1]

-

Maintain this temperature for about 1 hour.[1] This reaction is typically performed neat (without a solvent).

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Upon completion, the resulting product, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate, is obtained and can be used in the next step, sometimes without extensive purification.

Step 2: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate from Step 1.

Materials:

-

Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

The crude diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate is suspended in a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

-

The reaction is maintained at this temperature until completion, which can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled.

-

The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often precipitates out and can be collected by filtration.

-

The crude product is washed with a suitable solvent, such as acetone, to remove the high-boiling point solvent and any unreacted starting materials.[1] The product typically appears as a white to pale yellow solid.[1]

Step 3: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[7]

Materials:

-

Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Industrial methylated spirit (or ethanol)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, sodium hydroxide, water, and industrial methylated spirit is prepared.[7]

-

The mixture is heated under reflux for an extended period (e.g., up to 65 hours).[7]

-

The reaction progress can be monitored by TLC or HPLC.

-

After completion, the mixture is cooled to room temperature.

-

The solution is then acidified to a pH of 1 with concentrated hydrochloric acid.[7]

-

The resulting precipitate, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration.

-

The collected solid is washed with water and dried to yield the final product.[7]

Data Presentation

| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis |

| Starting Material | 3-Chloro-4-fluoroaniline | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Key Reagents | Diethyl ethoxymethylenemalonate | Diphenyl ether | NaOH, HCl |

| Reaction Temperature | ~145°C | ~250°C | Reflux |

| Reaction Time | ~1 hour | Variable | Up to 65 hours |

| Product | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Typical Appearance | Solid mass | White to pale yellow solid | Solid precipitate |

Visualizations

Caption: Overall workflow for the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

References

An In-Depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as the core scaffold for fluoroquinolone antibiotics.[1] This guide provides a comprehensive technical overview of the Gould-Jacobs reaction for the synthesis of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents.

Reaction Overview and Mechanism

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[2]

The reaction is particularly effective for anilines containing electron-donating groups at the meta-position.[2] The general mechanism proceeds as follows:

-

Condensation: The synthesis initiates with a nucleophilic attack of the amine group of the aniline on the β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl ((arylamino)methylene)malonate.[2][3]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring and the elimination of another molecule of ethanol.[2]

-

Saponification: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[2]

Reaction Pathway Diagram

Caption: The reaction pathway of the Gould-Jacobs synthesis for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally related fluoroquinolones and represent a viable pathway for the synthesis of this compound.

2.1. Step 1: Synthesis of Diethyl ((3-fluorophenylamino)methylene)malonate (Condensation)

This step involves the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM).

-

Materials:

-

3-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.[4]

-

Heat the mixture to 100-145°C with constant stirring for approximately 1-2 hours. The reaction can often be performed neat (without a solvent).[3][4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the ethanol byproduct can be removed under reduced pressure.[4] The resulting crude intermediate can often be used directly in the next step without further purification.

-

2.2. Step 2: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)

This step involves the high-temperature cyclization of the intermediate formed in Step 1. Two primary methods are presented: conventional heating and microwave-assisted synthesis.

2.2.1. Conventional High-Temperature Synthesis

-

Materials:

-

Diethyl ((3-fluorophenylamino)methylene)malonate

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

-

Procedure:

-

Dissolve the crude intermediate from the previous step in a high-boiling solvent such as diphenyl ether in a suitable reaction flask equipped with a reflux condenser.

-

Heat the mixture to a high temperature, typically around 250°C, and maintain this temperature for 30-60 minutes.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add a non-polar solvent like cyclohexane or hexane to precipitate the crude product.

-

Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4]

-

2.2.2. Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

-

Materials:

-

3-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial

-

-

Procedure:

-

In a microwave vial, combine 3-fluoroaniline and an excess of diethyl ethoxymethylenemalonate (which can act as both reactant and solvent).[5]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[5]

-

After the reaction, cool the vial to room temperature, which should induce precipitation of the product.

-

Filter the solid product and wash with a cold solvent like acetonitrile.

-

Dry the resulting solid under vacuum.[5]

-

2.3. Step 3: Synthesis of this compound (Saponification)

This final step involves the hydrolysis of the ester to the carboxylic acid.

-

Materials:

-

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend the dried ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Gould-Jacobs reaction, comparing conventional and microwave-assisted methods. The data is based on the synthesis of analogous quinolone structures and serves as a guideline.

Table 1: Comparison of Reaction Conditions for the Cyclization Step

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Temperature | 250 - 300°C[4] | 250 - 300°C[5] |

| Reaction Time | 30 - 60 minutes[4] | 5 - 20 minutes[5] |

| Solvent | High-boiling (e.g., Diphenyl ether)[4] | Often neat (excess DEEM)[5] |

| Typical Yields | Moderate to Good | Often higher than conventional |

| Pressure | Atmospheric | High (up to 24 bar)[5] |

Table 2: Optimization of Microwave-Assisted Synthesis of a Quinolone [5]

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 20 | 1 |

| 2 | 300 | 20 | 37 |

| 3 | 250 | 60 | Low |

| 4 | 300 | 60 | 28 |

| 5 | 300 | 5 | 47 |

Note: This data is for the synthesis of a model quinolone and illustrates the impact of temperature and time on yield in microwave-assisted synthesis.[5]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Cyclization | Insufficient temperature or reaction time. | Gradually increase the reaction temperature. Extend the reaction time. Consider using microwave heating for more efficient energy transfer. |

| Low Yield | Product degradation at high temperatures. | Optimize the balance between reaction temperature and time. For microwave synthesis, a shorter time at a higher temperature may be optimal.[5] |

| Formation of Tarry Materials | Decomposition due to prolonged heating at high temperatures. | Use a high-boiling inert solvent for even heating. Run the reaction under an inert atmosphere (e.g., nitrogen). |

| Side Reactions | Decarboxylation of the 3-carboalkoxy group. | This is more common under high-pressure and high-temperature conditions.[5] Optimization of reaction conditions is key. |

Conclusion

The Gould-Jacobs reaction remains a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives, including the pharmaceutically relevant this compound. While the classical thermal cyclization is effective, modern microwave-assisted protocols offer significant advantages in terms of reduced reaction times and potentially improved yields. Careful optimization of reaction parameters is crucial to maximize the yield and purity of the desired product. This guide provides a solid foundation for researchers to successfully employ the Gould-Jacobs reaction in their synthetic endeavors.

References

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ablelab.eu [ablelab.eu]

Spectroscopic Characterization of 7-Fluoroquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. It also details the experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a solid organic compound with the following properties:

| Property | Value |

| Chemical Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| CAS Number | 734524-15-3 |

| Appearance | Solid |

The structure of this compound is presented below, with atoms numbered for reference in the spectroscopic data tables.

Spectroscopic Data

Due to the limited availability of published high-resolution spectral data for this compound, the following tables summarize the expected values based on typical ranges for similar fluoroquinolone derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a signal for the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | s | - |

| H-4 | 8.0 - 8.5 | s | - |

| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 |

| H-6 | 7.4 - 7.8 | t | 7.0 - 8.0 |

| H-8 | 7.9 - 8.3 | d | 7.0 - 8.0 |

| -COOH | 12.0 - 14.0 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 120 - 130 |

| C-4 | 135 - 145 |

| C-4a | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 (d, J_CF ≈ 20-25 Hz) |

| C-7 | 160 - 170 (d, J_CF ≈ 240-260 Hz) |

| C-8 | 110 - 120 (d, J_CF ≈ 5-10 Hz) |

| C-8a | 140 - 150 |

| -COOH | 165 - 175 |

d = doublet due to coupling with fluorine

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1620 - 1580 | C=C and C=N stretch (aromatic rings) | Medium-Strong |

| 1320 - 1210 | C-O stretch (carboxylic acid) | Medium |

| 1200 - 1000 | C-F stretch | Strong |

| 950 - 910 | O-H bend (out-of-plane) | Broad, Medium |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 192.04 | [M+H]⁺ |

| 174.03 | [M+H - H₂O]⁺ |

| 146.03 | [M+H - CO₂]⁺ |

UV-Vis Spectroscopy

The UV-Vis spectrum, recorded in a suitable solvent like methanol or ethanol, is expected to exhibit absorption maxima characteristic of the quinoline chromophore.

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~280 | Not available | Methanol |

| ~330 | Not available | Methanol |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (nitrogen) pressure of 30-40 psi, drying gas flow of 8-10 L/min at 300-350 °C.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the other cuvette with the sample solution.

-

Scan the absorbance from approximately 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Workflow and Structural Analysis Diagrams

The following diagrams illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Fluoroquinoline-3-carboxylic acid. Due to the limited availability of directly assigned experimental spectra for this specific compound, this guide presents a comprehensive predictive analysis based on established NMR principles and data from analogous structures, particularly 3-quinolinecarboxylic acid. This document offers predicted chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and visual representations of the molecular structure and key NMR correlations to aid in structural elucidation and characterization.

Introduction

This compound is a member of the quinoline carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide focuses on the theoretical ¹H and ¹³C NMR spectral features of this compound, providing researchers with a foundational understanding for interpreting experimental data.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 3-quinolinecarboxylic acid and consider the substituent effects of the fluorine atom at the C7 position. The fluorine atom is expected to cause a significant downfield shift for the directly bonded C7 and influence the chemical shifts of neighboring protons and carbons through space and through-bond coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.45 | s | - |

| H-4 | ~9.10 | s | - |

| H-5 | ~8.30 | dd | J = 9.0, 2.0 |

| H-6 | ~7.85 | ddd | J = 9.0, 9.0, 2.5 |

| H-8 | ~8.00 | dd | J = 9.0, 5.5 |

| COOH | ~13.5 | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~128 |

| C-4 | ~140 |

| C-4a | ~129 |

| C-5 | ~125 |

| C-6 | ~120 (d, JC-F ≈ 22 Hz) |

| C-7 | ~163 (d, JC-F ≈ 250 Hz) |

| C-8 | ~118 (d, JC-F ≈ 5 Hz) |

| C-8a | ~148 |

| COOH | ~167 |

d = doublet due to C-F coupling

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle vortexing or sonication may be used to aid dissolution.

3.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: Approximately 200-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and key NMR correlations that are crucial for spectral assignment.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While the provided data is based on theoretical predictions and analysis of analogous compounds, it establishes a strong foundation for the interpretation of experimentally acquired NMR spectra for this and structurally related molecules. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be instrumental in confirming the precise assignments of all proton and carbon signals.

References

Mass Spectrometry of 7-Fluoroquinoline-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinoline-3-carboxylic acid is a core structural component of many fluoroquinolone antibiotics, a class of synthetic antibacterial agents.[1] Its chemical formula is C₁₀H₆FNO₂ and it has a molecular weight of 191.16 g/mol .[1] Understanding the mass spectrometric behavior of this foundational molecule is crucial for the identification, characterization, and quantification of its derivatives in various matrices, including pharmaceutical formulations and biological samples. This guide provides a detailed overview of the mass spectrometry of this compound, including its predicted fragmentation patterns, a general experimental protocol for its analysis, and visual representations of the fragmentation pathway and analytical workflow.

While a publically available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established fragmentation behavior of fluoroquinolones and other carboxylic acids.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of functional groups. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.

| Ion | Predicted m/z | Neutral Loss | Formula of Neutral Loss |

| [M+H]⁺ | 192.05 | - | - |

| [M+H-H₂O]⁺ | 174.04 | Water | H₂O |

| [M+H-CO]⁺ | 164.06 | Carbon Monoxide | CO |

| [M+H-HCOOH]⁺ | 146.05 | Formic Acid | HCOOH |

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry is anticipated to follow a logical pathway initiated by the ionization of the molecule. The subsequent fragmentation events are dictated by the stability of the resulting ions and neutral losses.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is based on established methods for the analysis of fluoroquinolone antibiotics and may require optimization for specific instrumentation and analytical goals.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the initial mobile phase to create working standards of desired concentrations.

-

Matrix Samples (e.g., biological fluids, environmental samples): The sample preparation method will depend on the complexity of the matrix. A generic solid-phase extraction (SPE) protocol is often employed for cleanup and concentration.

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with water and then a mild organic solvent to remove interferences.

-

Elute the analyte with a suitable solvent mixture, often containing an acid or a base to facilitate elution.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically suitable for the separation of fluoroquinolones.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation of the analyte.

-

Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for fluoroquinolones.

-

Ionization Parameters:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (Nitrogen) Pressure: 30-50 psi

-

Drying Gas (Nitrogen) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Data Acquisition:

-

Full Scan (for qualitative analysis): Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-250).

-

Tandem MS (MS/MS) (for quantitative analysis and structural confirmation): Use Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule ([M+H]⁺, m/z 192.05), and the product ions would be the characteristic fragments (e.g., m/z 174.04, 164.06, 146.05). The collision energy for each transition should be optimized to maximize the signal of the product ion.

-

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS is a sequential process from sample collection to data interpretation.

Signaling Pathways

As this compound is a core chemical structure and not a specific therapeutic agent, there is no direct information available regarding its involvement in specific signaling pathways. The biological activity of its derivatives, the fluoroquinolone antibiotics, is primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. This mechanism of action is a direct enzymatic inhibition rather than a modulation of complex signaling cascades within the host.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 7-Fluoroquinoline-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, particularly within the fluoroquinolone class of antibiotics. Understanding these properties is critical for predicting a molecule's behavior in biological systems, optimizing drug delivery, and ensuring stability and efficacy. While comprehensive experimental data for this specific compound is limited in publicly available literature, this guide synthesizes predicted values and outlines the standard experimental protocols used for their determination.

Core Physicochemical Data

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are crucial for its role as a synthetic intermediate. The following table summarizes key predicted and observed properties.

| Physicochemical Property | Value (Predicted/Observed) | Significance in Drug Development |

| Molecular Formula | C₁₀H₆FNO₂[1] | Defines the elemental composition and exact mass. |

| Molecular Weight | 191.16 g/mol [1] | Influences diffusion rates and membrane permeability. |

| pKa | 4.78 ± 0.25 (Predicted)[2] | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

| LogP | 2.07 (Predicted)[1] | Measures lipophilicity, a key factor in predicting membrane permeability and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | Relates to hydrogen bonding potential and is a strong predictor of drug transport properties. |

| Hydrogen Bond Donors | 1[1] | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2[1] | Affects solubility and the formation of drug-receptor complexes. |

| Physical Form | Solid | Important for formulation and handling. |

| Melting Point | Data not available | Indicates purity and thermal stability of the solid form. |

Note: Much of the available quantitative data for this specific molecule is based on computational predictions. For comparison, a related, more complex fluoroquinolone intermediate, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a predicted pKa of 6.36 and a measured melting point of 242-245 °C.[3]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols relevant to the characterization of quinolone carboxylic acids.

1. Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter as it dictates the charge of the molecule at a given pH. For quinolones, which typically contain both an acidic carboxylic acid group and a basic amine (in more complex derivatives), ionization state profoundly affects solubility and biological activity.[4] Potentiometric titration is a gold-standard method for pKa determination.[5][6]

-

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[5]

-

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent, often a co-solvent system like methanol-water to ensure solubility.[5][6] Maintain a constant ionic strength using an electrolyte like 0.15 M KCl.[5]

-

Titration: Purge the sample solution with nitrogen to remove dissolved CO₂.[5] Incrementally add the titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The experiment should be repeated multiple times (n≥3) to ensure reproducibility.[5] Other methods for pKa determination include UV-Vis spectroscopy, capillary electrophoresis, and NMR spectroscopy.[7][8][9]

-

2. Determination of Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the traditional and most reliable technique.[10]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.[10][11][12]

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[11][12]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).[11][12]

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases, followed by a period for the phases to fully separate (centrifugation can be used).[13]

-

Quantification: Carefully sample each phase and determine the compound's concentration using an appropriate analytical technique, such as HPLC-UV or LC-MS.[10][14]

-

Calculation: LogP (or LogD) is calculated as log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

-

3. Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental property that affects oral absorption and the design of parenteral formulations.[15][16][17]

-

Principle: An excess of the solid compound is suspended in a specific buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated until equilibrium is reached, after which the supernatant is filtered and analyzed to determine the concentration of the dissolved compound.[15][18]

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer.[15]

-

Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[15][19]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it to remove any remaining solid particles.[18]

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method like HPLC-UV, comparing the response to a standard curve.[16][18]

-

Reporting: The solubility is reported in units such as µg/mL or µM.[18]

-

4. Determination of Melting Point (Tₘ)

The melting point is a measure of the thermal energy required to disrupt the crystal lattice of a solid. It is a key indicator of purity and provides information on the solid-state stability of the compound. Differential Scanning Calorimetry (DSC) is the preferred method for this determination.[20][21]

-

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An endothermic peak is observed as the sample melts, and the onset or peak of this transition is defined as the melting point.[20][22]

-

Methodology:

-

Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium.[20][23]

-

Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-10 mg) into an aluminum DSC pan and hermetically seal it.[20][23] An empty, sealed pan is used as the reference.[23]

-

Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[23]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tₘ) is determined from the onset or peak of the melting endotherm. The area under the peak corresponds to the heat of fusion (ΔHբ).[22]

-

Logical & Experimental Workflows

Visualizing the process of characterizing a novel compound is essential for laboratory planning and data integration. The following diagram illustrates a typical workflow for the physicochemical profiling of a quinolone carboxylic acid derivative.

This workflow begins with the synthesis and rigorous purification of the target compound. Following structural confirmation, a battery of standard assays is performed to determine its core physicochemical properties. Finally, this data is integrated and used to model the compound's likely behavior in vivo and to guide further development, such as pre-formulation studies. This systematic approach ensures that a comprehensive data package is generated, enabling informed decisions in the drug discovery and development pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 734524-15-3 [amp.chemicalbook.com]

- 3. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijirss.com [ijirss.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. enamine.net [enamine.net]

- 20. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 21. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 22. s4science.at [s4science.at]

- 23. engineering.purdue.edu [engineering.purdue.edu]

7-Fluoroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 7-Fluoroquinoline-3-carboxylic acid, focusing on its solubility and melting point. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes detailed experimental protocols for the determination of these key parameters and explores the compound's mechanism of action through a signaling pathway diagram.

Physicochemical Properties

This compound is a member of the fluoroquinolone class of compounds, which are known for their antibacterial activity. Its chemical structure, featuring a fluorine atom at the 7-position of the quinoline ring, influences its biological activity and physicochemical characteristics.

Quantitative Data Summary

| Property | This compound | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Analogue) |

| Molecular Formula | C₁₀H₆FNO₂ | C₁₃H₉ClFNO₃ |

| Molecular Weight | 191.16 g/mol | 281.67 g/mol |

| Melting Point | Data not available | 242-245 °C[1] |

| Solubility | Generally low in aqueous solutions; pH-dependent. | Data not available |

Experimental Protocols

Accurate determination of the melting point and solubility is crucial for the characterization and development of any active pharmaceutical ingredient (API). The following are detailed protocols for these essential experiments.

Melting Point Determination: Capillary Method

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature at which the substance melts is observed. A pure substance will have a sharp melting point, while impurities will typically broaden and depress the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample in a mortar and grind it into a fine, uniform powder using a pestle.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.

-

The packed sample should be approximately 2-3 mm in height.[2]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For accuracy, perform the determination in triplicate and report the average range.

-

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Orbital shaker with temperature control

-

Volumetric flasks

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks containing the desired solvents (e.g., water, phosphate buffer at various pH values, ethanol, DMSO). The presence of undissolved solid is essential.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the solution by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm). This step is critical to avoid including any solid particles in the analysis.

-

-

Analysis:

-

Quantify the concentration of the dissolved this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a standard calibration curve of the compound in the same solvent to determine the concentration of the unknown sample.

-

-

Data Reporting:

-

The solubility is expressed in units such as mg/mL or mol/L.

-

It is crucial to report the temperature and the specific solvent (including pH for buffered solutions) at which the solubility was determined.

-

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

As a fluoroquinolone, this compound exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

References

An In-depth Technical Guide on 7-Fluoroquinoline-3-carboxylic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-3-carboxylic acid stands as a core structural motif in the development of novel therapeutic agents, particularly within the esteemed class of fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its chemical architecture, physicochemical properties, and the fundamental principles of its biological activity. Detailed methodologies for its synthesis and for the evaluation of its potential as a bacterial DNA gyrase and topoisomerase IV inhibitor are presented. This document serves as a foundational resource for researchers engaged in the exploration and application of this versatile chemical scaffold in drug discovery and development.

Chemical Structure and Identity

This compound is a heterocyclic aromatic organic compound. Its structure features a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. Key functional groups that define its chemical reactivity and biological potential include a fluorine atom substituted at the 7-position and a carboxylic acid group at the 3-position.

The chemical identity of this compound is well-defined by its molecular formula, weight, and various chemical identifiers, which are crucial for its unambiguous identification in research and development.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₁₀H₆FNO₂[1][2] |

| Molecular Weight | 191.16 g/mol [1][2] |

| CAS Number | 734524-15-3[1] |

| InChI | 1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)[2] |

| InChI Key | PXJCGANFXZBADU-UHFFFAOYSA-N[2] |

| SMILES | O=C(O)C1=CC2=CC=C(F)C=C2N=C1[2] |

| Synonyms | 3-Carboxy-7-fluoroquinoline[1] |

Physicochemical Properties

The physicochemical properties of this compound are pivotal in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated through computational models and comparison with related structures.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Computed/Supplier Data) | Quinoline-3-carboxylic acid (Computed) | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid |

| Physical Form | Solid[2] | - | - |

| Purity | 95%[3] | - | min 95%[4] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | 50.2 Ų | - |

| LogP (octanol-water partition coefficient) | 2.0721[1] | 1.7 | - |

| Hydrogen Bond Donors | 1[1] | - | - |

| Hydrogen Bond Acceptors | 2[1] | - | - |

| Rotatable Bonds | 1[1] | - | - |

Synthesis Methodology

The synthesis of this compound can be achieved through established methods for quinoline synthesis, with the Gould-Jacobs reaction being a cornerstone approach.[5][6][7] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Proposed Experimental Protocol: Gould-Jacobs Synthesis of this compound

A plausible synthetic route starting from 3-fluoroaniline is outlined below. This protocol is a generalized adaptation and may require optimization.

-

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This reaction typically proceeds by heating the mixture, leading to the formation of an intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, through the elimination of ethanol.

-

Thermal Cyclization: The intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization. This step forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. Microwave-assisted heating can be an effective alternative to conventional heating, potentially reducing reaction times and improving yields.[8]

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous sodium hydroxide followed by acidification will yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring would appear as multiplets in the downfield region (typically δ 7-9 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ >10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-185 ppm. Aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. A C-F stretching band, typically in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 191.16. Common fragmentation patterns would include the loss of CO₂ (44 Da) and H₂O (18 Da). |

Biological Activity and Mechanism of Action

This compound is a foundational structure for a class of antibiotics known as fluoroquinolones. The biological activity of these compounds stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 734524-15-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

Biological Activity Screening of Novel Fluoroquinolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a well-established class of synthetic broad-spectrum antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] In recent years, extensive research has focused on the synthesis of novel fluoroquinolone derivatives to overcome growing antimicrobial resistance and to explore their therapeutic potential beyond antibacterial applications. Notably, these derivatives have demonstrated significant promise as anticancer and antiviral agents.[2][3] This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of these novel compounds, presents key quantitative data from recent studies, and visualizes the underlying mechanisms and experimental workflows.

The anticancer properties of fluoroquinolone derivatives are largely attributed to their ability to inhibit human topoisomerase II, an enzyme vital for DNA replication in eukaryotic cells. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4] Furthermore, studies have elucidated the role of various signaling pathways, including the p53/Bax/Bcl-2 and MAPK/ERK pathways, in mediating the apoptotic effects of these compounds.[2][5]

This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a structured presentation of data to facilitate the evaluation and advancement of novel fluoroquinolone derivatives as potential therapeutic agents.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro antibacterial and anticancer activities of various novel fluoroquinolone derivatives, providing a comparative view of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Fluoroquinolone Derivatives against Bacterial Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus (MRSA) | 12.5 | [6] |

| Staphylococcus aureus (ATCC 25923) | 25 | [6] | |

| Compound B | Staphylococcus aureus (MRSA) | 12.5 | [6] |

| WQ-3810 | Salmonella Typhimurium | Low (Specific value not provided) | [7] |

| 3c | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |

| 3a | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |

| 3d | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |

| [I] | Staphylococcus aureus (ATCC 25923) | 0.0047-0.3019 mM | [9] |

| Enterococcus faecalis (drug-resistant) | 0.0047-0.3019 mM | [9] | |

| Methicillin-resistant S. aureus (MRSA) | 0.0047-0.3019 mM | [9] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Novel Fluoroquinolone Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative I | Cancer Cells (Mean) | 9.06 | [10] |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [2] |

| MCF-7 (Breast) | 2.27 | [2] | |

| MDA-MB-231 (Breast) | 1.52 | [2] | |

| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [2] |

| Ciprofloxacin Derivative 99 | PC3 (Prostate) | 2.02 | [2] |

| Ciprofloxacin Derivative 27 | HL-60 (TB) (Leukemia) | 1.21 | [11] |

| HCT-116 (Colon) | 0.87 | [11] | |

| MCF-7 (Breast) | 1.21 | [11] | |

| Ciprofloxacin Derivative 24 | LOX IMVI (Melanoma) | 25.4 | [11] |

| CMB | OVCAR-3 (Ovarian) | 11.60 (µg/mL) | [5] |

| A-549 (Lung) | 16.22 (µg/mL) | [5] | |

| CP Derivative 6 | T-24 (Bladder) | - | [3] |

| CP Derivative 4b | T-24 (Bladder) | 1.69 - 3.36 | [10] |

| CP Derivative 4c | T-24 (Bladder) | 1.69 - 3.36 | [10] |

| CP Derivative 5a | T-24 (Bladder) | 1.69 - 3.36 | [10] |

| MXF Derivative 12b | SW480 (Colorectal) | 2.70 | [10] |

| SW620 (Colorectal) | 6.50 | [10] | |

| PC-3 (Prostate) | 2.40 | [10] | |

| LVX Derivative 17b | MCF-7 (Breast) | 2.82 | [10] |

| LVX Derivative 17h | MCF-7 (Breast) | 1.69 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological activity screening of novel fluoroquinolone derivatives.

Antibacterial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a commonly used technique.

Materials:

-

Ciprofloxacin or other reference fluoroquinolone (analytical grade)

-

Novel fluoroquinolone derivatives

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Microplate reader or mirror for visual inspection

Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compounds (novel derivatives and reference antibiotic) in a suitable solvent (e.g., DMSO).

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the compound stock solutions in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12]

Anticancer Activity Screening

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Humidified incubator at 37°C with 5% CO₂

-

Trypsin-EDTA solution

Protocol:

-

Culture Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. This is typically done by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks with fresh medium.[13]

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Novel fluoroquinolone derivatives

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the novel fluoroquinolone derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Novel fluoroquinolone derivatives

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[3]

-

Staining: Discard the TCA, wash the plates with water, and allow them to air-dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.[3]

-

Solubilization of Bound Dye: Add Tris-base solution to each well to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

This assay measures the ability of the compounds to inhibit the catalytic activity of the Topoisomerase II enzyme, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer

-

ATP solution

-

Novel fluoroquinolone derivatives

-

Stop Buffer/Loading Dye (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide solution

-

UV transilluminator

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.

-

Compound Addition: Add the desired concentrations of the novel fluoroquinolone derivatives or a vehicle control to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the Topoisomerase II enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

In Vivo Efficacy Studies

This model evaluates the efficacy of antibacterial agents in treating systemic infections.[6]

Materials:

-

Female BALB/c mice

-

Bacterial strain (e.g., MRSA)

-

Bacterial culture medium (e.g., Tryptic Soy Broth)

-

Novel fluoroquinolone derivatives

-

Vehicle control (e.g., saline)

-

Positive control antibiotic (e.g., vancomycin)

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension of the desired concentration.

-

Infection: Inject each mouse intraperitoneally (IP) with the bacterial suspension.

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer the novel fluoroquinolone derivatives at various doses via a clinically relevant route (e.g., intravenous or subcutaneous). Include vehicle and positive control groups.[6]

-

Efficacy Assessment: Monitor the survival of the mice daily for a set period (e.g., 7 days). For bacterial load determination, a subset of animals can be euthanized at specific time points, and organs (e.g., spleen, liver) can be harvested, homogenized, and plated to determine the number of colony-forming units (CFU).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of novel fluoroquinolone derivatives.

Caption: Mechanism of Topoisomerase II Inhibition by Novel Fluoroquinolone Derivatives.

Caption: p53-Mediated Apoptotic Pathway Induced by Fluoroquinolone Derivatives.

Caption: Modulation of MAPK/ERK Signaling by Fluoroquinolone Derivatives.

Experimental Workflows

The following diagrams outline the general workflows for screening the biological activities of novel fluoroquinolone derivatives.

Caption: General Workflow for Antibacterial Activity Screening.

Caption: General Workflow for Anticancer Activity Screening.

References

- 1. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. ijpbs.com [ijpbs.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]